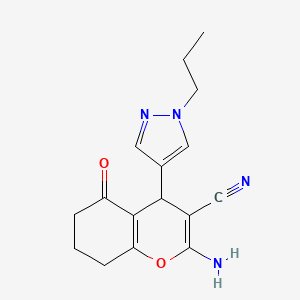
2-amino-5-oxo-4-(1-propyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-5-oxo-4-(1-propyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-amino-5-oxo-4-(1-propyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a chromene core substituted with an amino group and a pyrazole moiety, which are known to influence its biological activity.
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver (HepG-2) cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Case Study Example:
A study conducted on a related chromene derivative revealed an IC50 value of 0.2162 µM against the EGFR kinase, which is comparable to established inhibitors like Sorafenib . This suggests that the target compound may also exhibit similar inhibitory effects on cancer cell proliferation.
Anti-inflammatory Properties
Compounds in the chromene family have also been noted for their anti-inflammatory effects. The presence of specific functional groups in 2-amino-5-oxo derivatives is believed to contribute to their ability to modulate inflammatory responses in various biological systems.
Mechanism:
The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways.
Pharmacological Mechanisms
The biological activity of 2-amino-5-oxo derivatives can be attributed to several mechanisms:
-
Enzyme Inhibition:
- Inhibition of kinases such as EGFR and VEGFR may lead to reduced cell proliferation and angiogenesis.
-
Cell Cycle Arrest:
- Induction of cell cycle arrest at various phases has been observed in treated cancer cells, leading to apoptosis.
-
Reactive Oxygen Species (ROS) Generation:
- Some studies suggest that these compounds can induce oxidative stress in cancer cells, further promoting apoptosis.
Table 1: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 (µM) | Reference Compound |
|---|---|---|---|
| Anticancer | MCF-7 | 0.2162 | Sorafenib |
| HCT-116 | 0.2592 | Sorafenib | |
| PC-3 | TBD | TBD | |
| Anti-inflammatory | TBD | TBD | TBD |
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(1-propylpyrazol-4-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-2-6-20-9-10(8-19-20)14-11(7-17)16(18)22-13-5-3-4-12(21)15(13)14/h8-9,14H,2-6,18H2,1H3 |
InChI Key |
HVTJXVXDHLQEAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















